N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
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Overview
Description
N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxyethyl group, and an isopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.
Attachment of the Isopropylacetamide Moiety: The final step involves the acylation of the pyrrolidine derivative with isopropylacetyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the isopropylacetamide moiety can be reduced to an alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may participate in hydrogen bonding, while the pyrrolidine ring can interact with receptor sites. These interactions can modulate biological activities, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
- N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
- N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-propyl-acetamide
Uniqueness
N-[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)13(10(3)15)11-4-5-12(8-11)6-7-14/h9,11,14H,4-8H2,1-3H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWPLYOPZVHTDR-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CCO)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCN(C1)CCO)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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